N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
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Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Glutaminase Inhibition for Cancer Therapeutics : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, sharing a somewhat related chemical complexity, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting potential applications in cancer therapeutics (Shukla et al., 2012).
Antiprotozoal Activity : A series of new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range. This indicates potential for the development of new antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Antioxidant and Antimicrobial Properties : Compounds with bromophenol derivatives, similar in part to the bromophenyl group in the query compound, have been isolated from the red alga Rhodomela confervoides. These compounds exhibited significant antioxidant activities, suggesting potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Antimicrobial and Hemolytic Agents : N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and evaluated for antimicrobial and hemolytic activity. These compounds showed promising activities against a range of microbial species, highlighting the potential for developing new antimicrobial agents (Rehman et al., 2016).
Safety And Hazards
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Future Directions
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I hope this general information is helpful, and I encourage you to consult the scientific literature or a chemistry professional for more specific information about this compound.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-2-25-17-9-7-16(8-10-17)23-12-11-21-19(23)26-13-18(24)22-15-5-3-14(20)4-6-15/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGXVXOZFDSWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
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